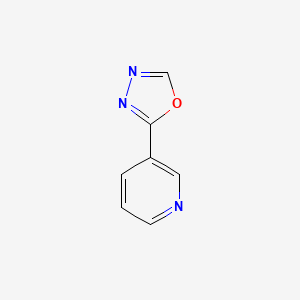![molecular formula C21H17F3NOPS2 B3042797 1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide CAS No. 680213-02-9](/img/structure/B3042797.png)
1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide
Overview
Description
1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide is a complex organic compound that features a diphenylphosphoryl group, a trifluoromethyl group, and a methanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of diphenylphosphoryl chloride with 2-methylsulfanyl-5-(trifluoromethyl)aniline to form the corresponding phosphoryl amide. This intermediate is then treated with methanethioamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The sulfur atom in the methylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-diphenylphosphoryl-N-[2-methylsulfanylphenyl]methanethioamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-diphenylphosphoryl-N-[2-trifluoromethylphenyl]methanethioamide: Lacks the methylsulfanyl group, which may influence its interaction with biological targets.
1-diphenylphosphoryl-N-[2-methylsulfanyl-5-chlorophenyl]methanethioamide: Contains a chlorine atom instead of a trifluoromethyl group, which may alter its chemical properties and applications.
Uniqueness
1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3NOPS2/c1-29-19-13-12-15(21(22,23)24)14-18(19)25-20(28)27(26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTKUILKGBTLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(F)(F)F)NC(=S)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3NOPS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B3042714.png)






![3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042729.png)


![4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline](/img/structure/B3042733.png)


![2-[4-(Pyridin-2-ylmethoxy)phenyl]ethylamine](/img/structure/B3042737.png)
